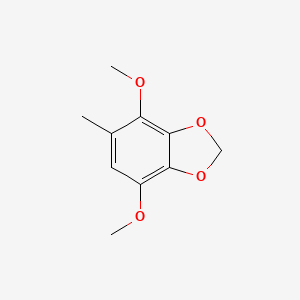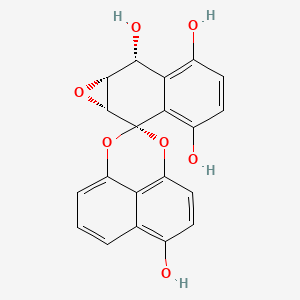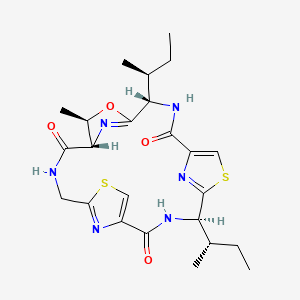
Sulbenicillin(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulbenicillin(2-) is a penicillinate anion. It is a conjugate base of a sulbenicillin.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiadhesive Activity
Sulbenicillin, a broad-spectrum penicillin, demonstrates effective antibacterial properties against both gram-positive and gram-negative bacteria. Its notable feature is its antiadhesive capability, especially against urinary infection-causing germs. This molecule exhibits a rapid action against resistant germs like Pseudomonas aeruginosa and Streptococcus faecalis, surpassing other molecules like mezlocillin and piperacillin in effectiveness (Amato et al., 1986).
Clinical Efficacy in Respiratory Infections
Sulbenicillin has been studied for its clinical and bacteriological efficacy in treating bronchopulmonary infections. Administered intramuscularly or intravenously, sulbenicillin showed satisfactory results in treating nontubercular bronchopulmonary infections, including severe cases. Its local and general tolerability were found to be excellent (Ginesu et al., 1985).
Treatment of Severe Respiratory Tract Infections
In a study involving adults with bronchopneumonia and lobar pneumonia, sulbenicillin was administered parenterally and showed significant effectiveness. Patients became afebrile by the sixth day of treatment, and chest X-rays showed substantial improvement. This study highlighted sulbenicillin's clinical efficacy, even in patients with major immune system impairments (Macchioni et al., 1985).
Comparative Antibacterial Spectrum
Sulbenicillin's antibacterial spectrum has been compared to that of carbenicillin. It has similar antibacterial spectra but shows lower MIC values against most bacterial strains tested. Clinical effectiveness against Pseudomonas aeruginosa infections and other bacteria was observed, highlighting its potential as an alternative to carbenicillin (Kjellander et al., 1978).
Synergistic Effects with Other Antibiotics
Studies have also explored the combined use of sulbenicillin with other antibiotics like gentamicin. This combination showed increased antibacterial activity compared to the use of either drug alone, particularly against Pseudomonas aeruginosa strains (Nagatomo et al., 1974).
Inhibition of Platelet Function
Sulbenicillin and its major metabolite have been investigated for their effects on platelet function. They were found to inhibit platelet aggregation and release reaction, with the metabolite demonstrating a stronger inhibitory action. This study suggests the potential implications of sulbenicillin administration on platelet functions in humans (Ikeda et al., 1978).
Eigenschaften
Produktname |
Sulbenicillin(2-) |
|---|---|
Molekularformel |
C16H16N2O7S2-2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/p-2/t9-,10?,11+,14-/m1/s1 |
InChI-Schlüssel |
JETQIUPBHQNHNZ-OAYJICASSA-L |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



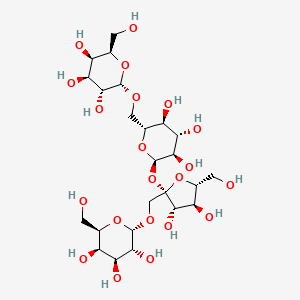
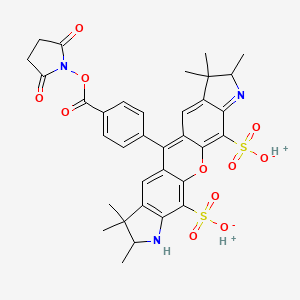
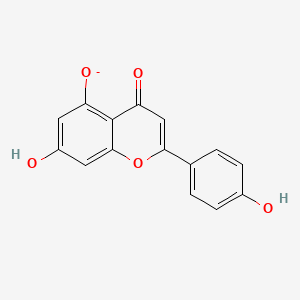
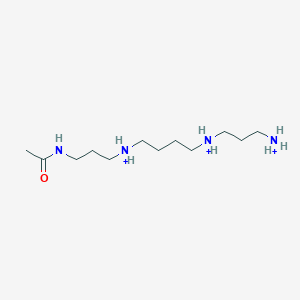

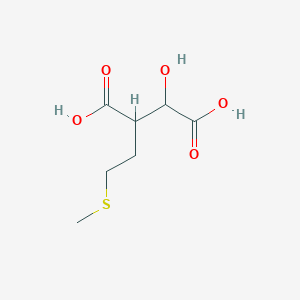
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

